2-Hydroxy-5-methyl-3-sulfobenzoic acid
CAS No.: 41481-18-9
Cat. No.: VC19651042
Molecular Formula: C8H8O6S
Molecular Weight: 232.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 41481-18-9 |
---|---|
Molecular Formula | C8H8O6S |
Molecular Weight | 232.21 g/mol |
IUPAC Name | 2-hydroxy-5-methyl-3-sulfobenzoic acid |
Standard InChI | InChI=1S/C8H8O6S/c1-4-2-5(8(10)11)7(9)6(3-4)15(12,13)14/h2-3,9H,1H3,(H,10,11)(H,12,13,14) |
Standard InChI Key | WINTTYXOTQATTI-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C(=C1)S(=O)(=O)O)O)C(=O)O |
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-Hydroxy-5-methyl-3-sulfobenzoic acid belongs to the class of sulfonated hydroxybenzoic acids. Its systematic IUPAC name is 2-hydroxy-5-methyl-3-sulfobenzoic acid, reflecting the positions of the hydroxyl (-OH), methyl (-CH), and sulfonic acid (-SOH) groups on the benzene ring . Alternative synonyms include:
-
6-Hydroxy-5-sulfo-3-methyl-benzoesaeure
-
5-Sulpho-2,5-cresotic acid
The molecular formula corresponds to an exact mass of 232.004 g/mol, with a polarity score (PSA) of 120.28 Ų and a calculated LogP (octanol-water partition coefficient) of 1.726, indicating moderate hydrophobicity .
Table 1: Comparative Analysis of Sulfobenzoic Acid Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) |
---|---|---|---|---|---|
2-Hydroxy-5-methyl-3-sulfobenzoic acid | 41481-18-9 | CHOS | 232.211 | 1.726 | 120.28 |
2-Sulfobenzoic acid | 632-25-7 | CHOS | 202.18 | -1.12 | 109.20 |
5-Sulfosalicylic acid dihydrate | 6133-49-9 | CHOS | 250.27 | N/A | 125.82 |
Structural Elucidation and Spectroscopic Data
The compound’s structure consists of a benzene ring substituted at positions 2 (hydroxyl), 3 (sulfonic acid), and 5 (methyl). This arrangement creates a sterically hindered environment, influencing its reactivity and solubility. While experimental spectral data (e.g., IR, NMR) for the target compound are scarce, analogs like 2-sulfobenzoic acid (CAS 632-25-7) exhibit characteristic absorption bands for sulfonic acid (S=O stretch at 1120–1230 cm) and carboxylic acid (C=O stretch at 1680–1720 cm) .
Synthesis and Industrial Production
Synthetic Routes
Similarly, introducing a methyl group to salicylic acid followed by sulfonation could yield the target compound. Methylation of salicylic acid using dimethyl sulfate or methanol under acidic conditions produces methylsalicylic acid derivatives , which may subsequently undergo sulfonation.
Challenges in Purification
Sulfonated aromatics often require rigorous purification due to their high polarity and tendency to form hydrates. For 2-sulfobenzoic acid, crystallization from water or ethanol-water mixtures is standard . The target compound’s purification would likely involve similar techniques, though its methyl group may reduce solubility compared to non-methylated analogs.
Physicochemical Properties and Reactivity
Acid-Base Behavior
The compound possesses two acidic protons: one from the carboxylic acid () and another from the sulfonic acid group () . The hydroxyl group (phenolic ) contributes to its amphoteric nature, enabling solubility in both acidic and basic aqueous media.
Solubility and Stability
Predicted solubility in water is moderate due to the hydrophilic sulfonic and carboxylic acid groups, though the methyl substituent may enhance lipid solubility. Stability data are unavailable, but sulfonic acids generally exhibit high thermal stability, decomposing above 200°C .
Research Gaps and Future Directions
-
Synthetic Optimization: Developing efficient, scalable synthesis methods.
-
Spectroscopic Characterization: Obtaining IR, NMR, and mass spectra for structural validation.
-
Biological Screening: Evaluating antimicrobial, anticancer, or enzymatic inhibition activity.
-
Thermal Analysis: Measuring melting point, decomposition temperature, and crystallinity.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume